molecular formula C10H8O3 B1618863 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione CAS No. 6312-53-4

5-Hydroxy-2,3-dihydronaphthalene-1,4-dione

Cat. No.: B1618863
CAS No.: 6312-53-4
M. Wt: 176.17 g/mol
InChI Key: VYTBDSUNRJYVHL-UHFFFAOYSA-N
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Description

5-Hydroxy-2,3-dihydronaphthalene-1,4-dione is an organic compound with the molecular formula C10H8O3 It is a derivative of naphthoquinone and features a hydroxyl group at the 5-position and a dihydro structure at the 2,3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the cyclization of 2-(5-hydroxy-1-pentynyl)benzonitriles using a base such as sodium methoxide in dimethyl sulfoxide at elevated temperatures . Another method employs L-proline as a green organocatalyst under reflux conditions in ethanol, providing high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. The use of recyclable catalysts and environmentally friendly solvents is preferred to minimize waste and reduce production costs. Electrospray technology has also been explored for the synthesis of related compounds, improving their biopharmaceutical properties .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Hydroxy-2,3-dihydronaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. It can act as an electron acceptor in redox reactions, influencing cellular processes. The compound’s hydroxyl group allows it to form hydrogen bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-hydroxy-2,3-dihydronaphthalene-1,4-dione: Similar structure with chlorine substituents.

    5-Hydroxy-2-methyl-naphthalene-1,4-dione: Methyl group instead of the dihydro structure.

Uniqueness

5-Hydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-hydroxy-2,3-dihydronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTBDSUNRJYVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979087
Record name 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-53-4
Record name NSC40351
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40351
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Record name 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6312-53-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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